molecular formula C14H12N4 B8595094 5-(6-cyclopropylpyrazin-2-yl)-1H-indazole

5-(6-cyclopropylpyrazin-2-yl)-1H-indazole

Cat. No.: B8595094
M. Wt: 236.27 g/mol
InChI Key: USZYHUBDHJAWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-cyclopropylpyrazin-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

5-(6-cyclopropylpyrazin-2-yl)-1H-indazole

InChI

InChI=1S/C14H12N4/c1-2-9(1)13-7-15-8-14(17-13)10-3-4-12-11(5-10)6-16-18-12/h3-9H,1-2H2,(H,16,18)

InChI Key

USZYHUBDHJAWIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 2-bromo-6-cyclopropylpyrazine (1.27 g, 6.39 mmol, Combi-Phos Catalysts Inc.) and Pd(PPh3)4 (308 mg, 0.27 mmol). The tube was sealed. A solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.30 g, 5.33 mmol) in dioxane (18 mL) and 2 M Na2CO3 (aq.) (8.0 mL, 16.0 mmol) were added. The reaction was stirred and heated at 100° C. overnight. After cooling to RT, the organic layer was separated and dried over anhydrous Na2SO4, filtered and concentrated. The crude was purified by silica gel chromatography, eluting with a gradient of 0-50% EtOAc in hexanes, to provide 5-(6-cyclopropylpyrazin-2-yl)-1H-indazole (575 m g, 2.43 mmol, 46% yield) as an off-white solid. MS (ESI, pos. ion) m/z: 237.2 (M+1).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
308 mg
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two

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